molecular formula C17H23N3O3 B5334049 (3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5334049
M. Wt: 317.4 g/mol
InChI Key: FJLUQQVDXBGICM-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropylmethyl group, and a pyridin-3-ylmethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylmethyl group, and the attachment of the pyridin-3-ylmethylcarbamoyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives and compounds containing cyclopropylmethyl and pyridin-3-ylmethylcarbamoyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,5R)-1-(cyclopropylmethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16(19-8-13-2-1-5-18-7-13)14-6-15(17(22)23)11-20(10-14)9-12-3-4-12/h1-2,5,7,12,14-15H,3-4,6,8-11H2,(H,19,21)(H,22,23)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLUQQVDXBGICM-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(CC(C2)C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.